molecular formula C10H10Cl2O2 B14034082 1-Chloro-1-(2-chloro-5-methoxyphenyl)propan-2-one

1-Chloro-1-(2-chloro-5-methoxyphenyl)propan-2-one

Cat. No.: B14034082
M. Wt: 233.09 g/mol
InChI Key: SURJJZAGARTINA-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-chloro-5-methoxyphenyl)propan-2-one is an organic compound with a complex structure that includes both chloro and methoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(2-chloro-5-methoxyphenyl)propan-2-one typically involves the chlorination of 1-(2-chloro-5-methoxyphenyl)propan-2-one. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(2-chloro-5-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

1-Chloro-1-(2-chloro-5-methoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-chloro-5-methoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired effects.

Comparison with Similar Compounds

    1-Chloropropan-2-one: Shares the chloro group but lacks the methoxyphenyl ring.

    1-Chloro-3-(2-methoxyphenoxy)-2-propanol: Contains a similar methoxyphenyl structure but differs in the position and type of functional groups.

Uniqueness: 1-Chloro-1-(2-chloro-5-methoxyphenyl)propan-2-one is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

1-chloro-1-(2-chloro-5-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H10Cl2O2/c1-6(13)10(12)8-5-7(14-2)3-4-9(8)11/h3-5,10H,1-2H3

InChI Key

SURJJZAGARTINA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)OC)Cl)Cl

Origin of Product

United States

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